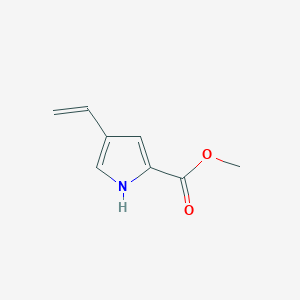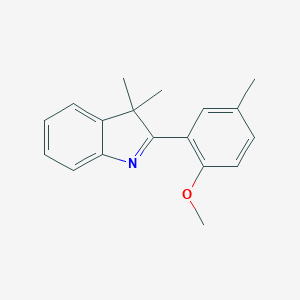![molecular formula C10H6O2S2 B188401 [2,2'-Bithiophene]-5,5'-dicarboxaldehyde CAS No. 32364-72-0](/img/structure/B188401.png)
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Overview
Description
[2,2’-Bithiophene]-5,5’-dicarboxaldehyde is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond The compound is characterized by the presence of two formyl groups (-CHO) attached to the 5 and 5’ positions of the bithiophene core
Mechanism of Action
Target of Action
It is known that bithiophenes are often used in the synthesis of organic semiconductors, suggesting that their targets could be related to electron transport .
Mode of Action
2,2’-Bithiophene-5,5’-dicarboxaldehyde is an electron transporting material with the π-electrons present in the system that facilitate charge mobility . This suggests that the compound interacts with its targets by facilitating the movement of electrons, which can result in changes in electrical conductivity.
Biochemical Pathways
It has been used in the synthesis of metal-free organic dyes for visible-light-driven dye-sensitized photocatalytic hydrogen production . This suggests that it may play a role in the light absorption and electron transfer processes that are critical in photocatalysis.
Pharmacokinetics
Its molecular weight of 2243 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its use in photocatalytic hydrogen production suggests that it may contribute to the generation of hydrogen gas, a clean energy source .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Bithiophene-5,5’-dicarboxaldehyde. For instance, its use in photocatalytic reactions suggests that light exposure is a critical factor in its activity . Additionally, its storage temperature is recommended to be between 28°C, indicating that temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde typically involves the functionalization of the bithiophene core. One common method is the Vilsmeier-Haack reaction, which involves the formylation of bithiophene using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired dicarboxaldehyde product.
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bithiophene]-5,5’-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene rings are functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: [2,2’-Bithiophene]-5,5’-dicarboxylic acid.
Reduction: [2,2’-Bithiophene]-5,5’-diol.
Substitution: Various substituted bithiophenes depending on the electrophile used.
Scientific Research Applications
[2,2’-Bithiophene]-5,5’-dicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
[2,2’-Bithiophene]: The parent compound without the formyl groups.
[2,2’-Bithiophene]-5,5’-dicarboxylic acid: The oxidized form of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde.
[2,2’-Bithiophene]-5,5’-diol: The reduced form of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde.
Uniqueness
[2,2’-Bithiophene]-5,5’-dicarboxaldehyde is unique due to the presence of two formyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of various derivatives and complex molecules.
Properties
IUPAC Name |
5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXZMANGDHIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366305 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32364-72-0 | |
| Record name | [2,2'-Bithiophene]-5,5'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bithiophene-5,5'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes [2,2'-Bithiophene]-5,5'-dicarboxaldehyde interesting for material science applications?
A1: this compound is a versatile building block for creating conjugated systems. The research by [] demonstrates its use in synthesizing arylene bisimide derivatives with interesting optoelectronic properties. When incorporated into these molecules, the bithiophene unit contributes to their ability to absorb light and transport charges, making them potentially suitable for applications in organic electronics like solar cells.
Q2: How does the structure of compounds incorporating this compound influence their properties?
A2: The researchers in [] synthesized several compounds with different end-caps attached to the diimide core via imine linkages. They found that incorporating this compound as an end-cap led to compounds exhibiting a low electrochemical energy band gap (Eg) ranging from 1.14 to 1.70 eV. This indicates that the bithiophene unit contributes to lowering the energy barrier for electron transfer, making these compounds attractive for use in organic electronic devices. Additionally, when tested in an organic solar cell, the compound end-capped with bithiophene rings showed a high open-circuit voltage (Voc) exceeding 1 V []. This further highlights the impact of the bithiophene unit on the material's optoelectronic properties and potential for energy applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


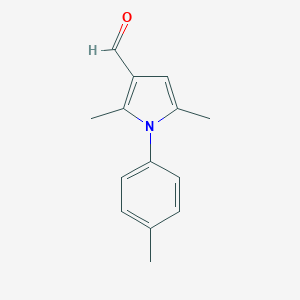
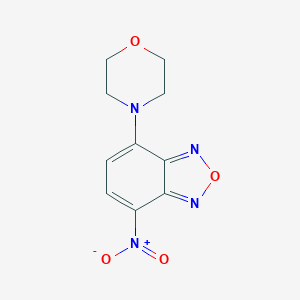
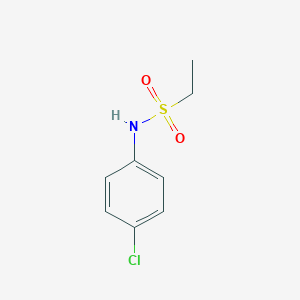


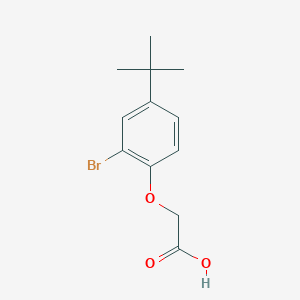
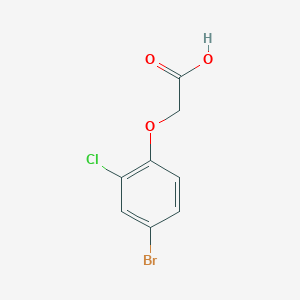
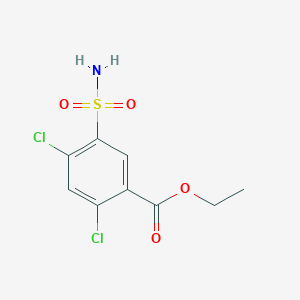
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
